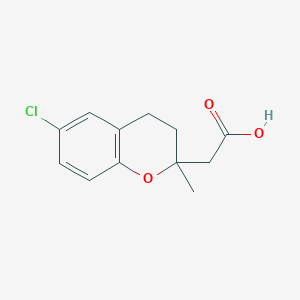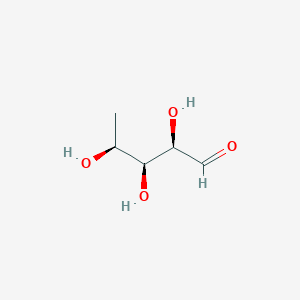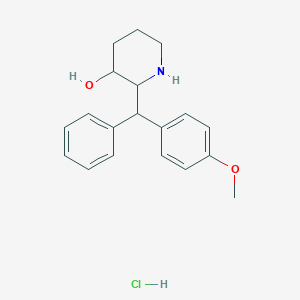
ヘキサクロロイリジウム(IV)酸ナトリウム六水和物
説明
Sodium hexachloroiridate(IV) hexahydrate: is a chemical compound with the formula Na2IrCl6·6H2O . It is a coordination complex of iridium in the +4 oxidation state, and it is commonly used in various chemical and industrial applications. The compound appears as a red to black powder and is known for its high purity and trace metal basis .
科学的研究の応用
Chemistry: Sodium hexachloroiridate(IV) hexahydrate is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions. It is also employed in the synthesis of other iridium complexes.
Biology and Medicine: The compound is studied for its potential applications in biological systems, particularly in the development of anti-cancer drugs. Its ability to interact with biological molecules makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, sodium hexachloroiridate(IV) hexahydrate is used in the production of high-purity iridium metal and in electroplating processes. It is also utilized in the manufacturing of electronic components and sensors .
作用機序
Target of Action
Sodium hexachloroiridate(IV) hexahydrate is a complex compound with iridium at its core
Mode of Action
It’s known that iridium compounds can catalyze various chemical reactions . For instance, they can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This suggests that Sodium hexachloroiridate(IV) hexahydrate may interact with its targets through redox reactions, leading to changes in the targets’ chemical structure and function.
Action Environment
The action, efficacy, and stability of Sodium hexachloroiridate(IV) hexahydrate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical species . .
準備方法
Synthetic Routes and Reaction Conditions: Sodium hexachloroiridate(IV) hexahydrate can be synthesized by reacting iridium metal with sodium chloride and chlorine gas. The reaction typically takes place at elevated temperatures to ensure complete conversion. The general reaction is as follows:
Ir+2NaCl+3Cl2→Na2IrCl6
Industrial Production Methods: In industrial settings, the production of sodium hexachloroiridate(IV) hexahydrate involves the chlorination of iridium metal in the presence of sodium chloride. The process is carried out in a controlled environment to maintain the purity and quality of the final product. The compound is then crystallized and hydrated to form the hexahydrate form .
化学反応の分析
Types of Reactions: Sodium hexachloroiridate(IV) hexahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, such as hydrazides, under specific conditions.
Reduction: It can be reduced to sodium hexachloroiridate(III) using reducing agents like iron(II) or oxalate.
Substitution: It can undergo ligand substitution reactions with other ligands, such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or organic peroxides can be used.
Reduction: Iron(II) sulfate or oxalic acid are common reducing agents.
Substitution: Ammonia or phosphine ligands are used under controlled conditions.
Major Products:
Oxidation: The major products include oxidized organic compounds and iridium(IV) complexes.
Reduction: Sodium hexachloroiridate(III) is the primary product.
Substitution: The products are iridium complexes with substituted ligands.
類似化合物との比較
Potassium hexachloroiridate(IV): Similar in structure but uses potassium instead of sodium.
Sodium hexachloroiridate(III): The reduced form of sodium hexachloroiridate(IV).
Hydrogen hexachloroiridate(IV): Uses hydrogen instead of sodium.
Uniqueness: Sodium hexachloroiridate(IV) hexahydrate is unique due to its high oxidation state and its ability to form stable complexes with various ligands. Its high purity and trace metal basis make it suitable for specialized applications in research and industry .
特性
IUPAC Name |
disodium;hexachloroiridium(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJPVJIAOOTJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12IrNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600591 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19567-78-3 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexachloroiridate(IV) hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using sodium hexachloroiridate(IV) hexahydrate in the study of dinuclear nickel(II) complexes?
A: Sodium hexachloroiridate(IV) hexahydrate serves as a chemical oxidant in this study []. The researchers aimed to investigate the electrochemical properties and reactivity of newly synthesized dinuclear nickel(II) complexes. By using sodium hexachloroiridate(IV) hexahydrate, they could chemically oxidize the nickel(II) centers to higher oxidation states, specifically nickel(III), and characterize the resulting species. This oxidation is crucial for understanding the redox behavior of the dinuclear complexes and their potential applications in catalytic processes, such as olefin epoxidation.
Q2: How does the oxidation of the dinuclear nickel(II) complex by sodium hexachloroiridate(IV) hexahydrate manifest in spectroscopic analysis?
A: The oxidation process induced by sodium hexachloroiridate(IV) hexahydrate leads to observable changes in the spectroscopic properties of the dinuclear nickel(II) complex []. Specifically, upon oxidation, new bands emerge in the visible region of the electronic absorption spectrum. For instance, complex 1·MeCN exhibits new bands at ~520 nm and 427 nm after oxidation. Additionally, the oxidized species display characteristic Electron Paramagnetic Resonance (EPR) signals at 77 K, which are absent in the original nickel(II) complexes. These spectroscopic changes provide evidence for the successful oxidation of the nickel centers from Ni(II) to Ni(III).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)









